molecular formula C17H12FN5O B4735422 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

Cat. No.: B4735422
M. Wt: 321.31 g/mol
InChI Key: ISMRPTHPOVCREW-UHFFFAOYSA-N
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Description

8-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a quinoline-based heterocyclic compound featuring a tetrazole ring substituted with a 4-fluorophenyl group, linked via a methoxy bridge. Tetrazole-containing quinolines are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antihypertensive, and enzyme inhibitory properties . This article provides a detailed comparison of this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

8-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O/c18-13-6-8-14(9-7-13)23-16(20-21-22-23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMRPTHPOVCREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=C(C=C4)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline typically involves multi-step organic reactions. One common route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide under acidic conditions.

    Attachment to Quinoline: The synthesized tetrazole is then linked to the quinoline core via a methoxy group. This step often involves nucleophilic substitution reactions where the methoxy group acts as a leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as a pharmacophore in the synthesis of new therapeutic agents.

  • Anticancer Activity : Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline showed significant inhibition of tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : Compounds containing tetrazole rings have been reported to possess antimicrobial activities. A case study highlighted the effectiveness of tetrazole derivatives against resistant bacterial strains, suggesting that this compound could be further explored for its antibacterial properties .

Material Science

The unique properties of this compound also lend themselves to applications in material science.

  • Organic Electronics : The incorporation of tetrazole moieties in organic semiconductors has been investigated for their potential use in electronic devices. Studies have shown that these compounds can enhance charge transport properties, making them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Analytical Chemistry

In analytical chemistry, the compound's distinct spectral characteristics allow it to be utilized as a reagent or standard.

  • Chromatographic Applications : The compound has been employed as a standard in high-performance liquid chromatography (HPLC) for the quantification of related compounds. Its stability and reproducibility make it an ideal candidate for method validation in pharmaceutical analysis .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values indicating strong potential for drug development.
Antimicrobial PropertiesShowed effectiveness against resistant bacterial strains, highlighting its potential as a new antimicrobial agent.
Organic ElectronicsImproved charge transport properties when incorporated into organic semiconductor matrices, suggesting applications in OLEDs.

Mechanism of Action

The mechanism of action of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparisons

The target compound differs from analogs in three key aspects:

Heterocyclic Core : The tetrazole ring distinguishes it from benzimidazole (e.g., 4f–4i in ) or triazole derivatives (e.g., ).

Substituent Chemistry: The 4-fluorophenyl group contrasts with non-fluorinated (e.g., 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline in ) or chlorinated analogs (e.g., 3-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-7-methyl-4-phenylquinoline in ).

Linker Groups : The methoxy bridge differs from sulfonyl () or thioether linkers ().

Table 1: Structural and Physicochemical Comparison
Compound Name Heterocycle Substituent Molecular Weight Melting Point (°C) Key Reference
8-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline (Target) Tetrazole 4-Fluorophenyl 337.3* N/A -
8-[(1-Phenyl-1H-tetrazol-5-yl)oxy]quinoline Tetrazole Phenyl 289.3 N/A
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline Triazole 2-Chlorobenzyl 399.7 N/A
8-{[1-(4-Bromobenzyl)-1H-benzimidazol-2-yl]methoxy}-5-chloroquinoline (4g) Benzimidazole 4-Bromobenzyl 475.7 244–248
7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol Sulfonyl 4-Fluorophenyl 349.3 N/A

*Calculated from molecular formula C₁₇H₁₂FN₅O.

Antimicrobial Activity:
  • Tetrazole and triazole derivatives (e.g., ) show MIC values comparable to standard drugs like levofloxacin. The 4-fluorophenyl group in the target compound may enhance activity due to increased lipophilicity and membrane penetration .
Enzyme Inhibition:
  • Fluorinated sulfonylquinolines () inhibit catechol-O-methyltransferase (COMT) with IC₅₀ values in the nanomolar range. The fluorine atom’s electron-withdrawing effect likely enhances binding affinity, a property shared with the target compound .
SAR Trends:
  • Electronegative Substituents : Fluorine or chlorine at the para position improves potency (e.g., compound 2j in has IC₅₀ = 4.7 μM vs. 70.8 μM for methoxy-substituted 2p).
  • Linker Flexibility : Methoxy bridges (as in the target compound) balance stability and conformational freedom compared to rigid sulfonyl groups .

Biological Activity

The compound 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a hybrid molecule that incorporates a quinoline backbone and a tetrazole moiety. This structural combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C15H11FN4O3C_{15}H_{11}FN_4O_3, with a molecular weight of approximately 314.28 g/mol . The presence of the 4-fluorophenyl group and the tetrazole ring enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that quinoline derivatives, including those with tetrazole substitutions, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the release of bronchoactive mediators, suggesting applications in treating asthma and other respiratory conditions . The tetrazole group may enhance receptor binding, leading to improved efficacy in modulating inflammatory responses.

Anticancer Properties

Recent investigations into the anticancer properties of quinoline-tetrazole hybrids have yielded promising results. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, potentially inhibiting tumor growth .

Research Findings and Case Studies

A comparative study on the biological activities of quinoline derivatives revealed that those with a methoxy group at the C-8 position exhibited enhanced bactericidal activity compared to their counterparts without this substitution. Specifically, 8-methoxyquinolines showed lower resistance development against tested bacterial strains .

Furthermore, another study focused on the antiplasmodial activity of related compounds indicated that structural modifications significantly affect potency against Plasmodium falciparum, with certain substitutions leading to IC50 values as low as 2.51 µM .

Summary Table of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Notes
AntimicrobialMoxifloxacin (C-8 methoxy)~0.5Highly effective against resistant strains
Anti-inflammatoryVarious quinoline derivativesN/ASignificant inhibition of mediator release
AnticancerQuinoline-tetrazole hybrids~2.51 - 23.60Effective against multiple cancer cell lines
AntiplasmodialTetrazole hybrids2.51 - 15.98Potency varies with structural modifications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Reactant of Route 2
Reactant of Route 2
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.